3-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide
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Overview
Description
3-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit phosphodiesterase enzymes, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 3-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16F3N3O2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
3-methoxy-N-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C19H16F3N3O2/c1-12-10-17(19(20,21)22)25(24-12)15-8-6-14(7-9-15)23-18(26)13-4-3-5-16(11-13)27-2/h3-11H,1-2H3,(H,23,26) |
InChI Key |
FMVQVDFJBNWBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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